(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene

Catalog No.
S1524434
CAS No.
97818-83-2
M.F
C₂₄H₂₃ClO
M. Wt
362.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-but...

CAS Number

97818-83-2

Product Name

(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene

IUPAC Name

1-(2-chloroethoxy)-4-[(Z)-1,2-diphenylbut-1-enyl]benzene

Molecular Formula

C₂₄H₂₃ClO

Molecular Weight

362.9 g/mol

InChI

InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23-

InChI Key

GWAJMDNEUFHRBV-VHXPQNKSSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3

Synonyms

(Z)-1-(2-Chloroethoxy)-4-(1,2-diphenyl-1-butenyl)benzene; (Z)-Chlorolefin

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3

(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene, also known as (Z)-Chlorolefin, is a chemical compound used primarily as an intermediate in the preparation of Tamoxifen derivatives. Tamoxifen is a Selective Estrogen Receptor Modulator (SERM) used in the treatment and prevention of various breast cancer types [].

Synthesis of Tamoxifen Derivatives:

(Z)-Chlorolefin serves as a crucial building block in the synthesis of various Tamoxifen derivatives. These derivatives are modified versions of the original Tamoxifen molecule, aiming to improve its therapeutic efficacy, reduce side effects, or explore its potential applications in other diseases. Studies have utilized (Z)-Chlorolefin to synthesize diverse Tamoxifen analogues, investigating their anti-cancer properties, selectivity for different estrogen receptor subtypes, and potential for overcoming Tamoxifen resistance in cancer cells [, ].

Research on Estrogen Receptor Activity:

(Z)-Chlorolefin itself has been explored for its potential interactions with estrogen receptors. Studies suggest that it might exhibit weak estrogenic and antiestrogenic activities, depending on the cell type and experimental conditions []. This research contributes to the understanding of the complex interactions between Tamoxifen and its derivatives with estrogen receptors, which is crucial for developing new and improved hormonal therapies for various diseases.

(Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene is an organic compound characterized by its unique structural features, including a butene backbone substituted with two phenyl groups and a chloroethoxy group. Its molecular formula is C₁₈H₁₈ClO, and it has a molecular weight of approximately 300.79 g/mol. The compound exists mainly in the Z configuration, which is significant for its chemical behavior and biological activity.

(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene) itself does not have a known mechanism of action. Its significance lies in its role as a precursor for Tamoxifen, which acts as a SERM by competitively binding to estrogen receptors in breast tissue []. This prevents the natural hormone estrogen from stimulating cancer cell growth [].

Typical for alkenes and aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Nucleophilic Addition: The double bond in the butene moiety can react with nucleophiles under appropriate conditions.
  • Isomerization: The Z isomer can potentially isomerize to the E form under certain conditions, which can affect its reactivity and biological properties .

(Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene has been studied for its potential biological activities, particularly in relation to its structural similarity to tamoxifen, a well-known anti-estrogen used in breast cancer treatment. It exhibits:

  • Antitumor Activity: Preliminary studies suggest that it may have anti-cancer properties similar to those of tamoxifen.
  • Estrogen Receptor Modulation: The compound may act as an estrogen receptor modulator, influencing cell proliferation and apoptosis .

The synthesis of (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene typically involves several steps:

  • Formation of the Key Intermediate: A reaction between 4-(2-chloroethoxy)benzophenone and propiophenone in the presence of titanium tetrachloride as a catalyst in tetrahydrofuran yields the desired compound.
  • Purification: The crude product is purified using column chromatography, often employing hexane and ethyl acetate as elution solvents.
  • Crystallization: Final purification may involve crystallization from solvents like 2-propanol to obtain the pure Z isomer .

The primary applications of (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene lie in:

  • Pharmaceutical Research: Due to its potential anti-estrogenic activity, it is investigated for use in cancer therapies.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other pharmaceuticals and organic compounds .

Interaction studies have focused on how (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene interacts with various biological targets:

  • Estrogen Receptors: Binding affinity studies reveal that it may interact with estrogen receptors similarly to tamoxifen.
  • Cell Line Studies: In vitro studies using breast cancer cell lines have shown that it can modulate cell growth and apoptosis pathways .

Several compounds share structural similarities with (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene. Here are notable examples:

Compound NameStructureUnique Features
TamoxifenC₁₈H₁₁ClN₄OWell-established anti-estrogen used in breast cancer treatment.
(E)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-buteneC₁₈H₁₈ClOE isomer; different biological activity profile compared to Z isomer.
4-HydroxytamoxifenC₁₈H₁₁ClN₂O₂Active metabolite of tamoxifen; enhanced anti-estrogenic activity.
1-[4-(Chlorophenyloxy)phenyl]-1,2-diphenylbuteneC₁₈H₁₆ClOSimilar structure without the chloroethoxy group; potential differences in receptor interaction.

These compounds highlight the uniqueness of (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene due to its specific chloroethoxy substitution and Z configuration, which may confer distinct biological activities compared to other related compounds.

The retrosynthetic analysis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene reveals multiple strategic disconnection points that can guide synthetic planning [5]. The target molecule contains a tetrasubstituted alkene core with Z-stereochemistry, a chloroethoxy substituent, and multiple aromatic rings, presenting unique challenges for selective synthesis [2].

The primary retrosynthetic disconnections include: (1) formation of the central alkene through reductive coupling of two ketone precursors, (2) construction via olefination reactions between carbonyl compounds and phosphonium ylides, and (3) assembly through metal-catalyzed cross-coupling of appropriate aryl halides with alkene partners [6]. Each approach requires careful consideration of stereochemical control to achieve the desired Z-configuration [7].

Strategic considerations for synthetic route selection include the availability of starting materials, the number of synthetic steps required, overall yield expectations, and the feasibility of controlling stereochemistry during key bond-forming reactions [5]. The presence of the chloroethoxy group necessitates either early incorporation into precursor materials or late-stage functionalization strategies [2].

Strategic ApproachKey AdvantagesPrimary Challenges
McMurry CouplingDirect alkene formation, high atom economyStereochemical control, substrate scope
Wittig OlefinationPredictable stereochemistry with appropriate ylidesYlide preparation, E/Z selectivity
Cross-CouplingModular approach, functional group toleranceSubstrate availability, catalyst optimization

Key Synthetic Routes

McMurry Coupling Approaches

The McMurry coupling reaction represents one of the most efficient methods for constructing tetrasubstituted alkenes from carbonyl precursors [6]. This titanium-mediated reductive coupling process can effectively generate the central alkene motif of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene through the coupling of appropriate ketone substrates [6].

Low-valent titanium reagents, typically generated by reduction of titanium chloride with zinc, magnesium, or lithium aluminum hydride, facilitate the reductive dimerization of carbonyl compounds [6]. The reaction proceeds through formation of a titanacyclopropane intermediate, which subsequently undergoes reductive elimination to form the alkene product [6].

For the synthesis of the target compound, the required ketone precursors would include 4-(2-chloroethoxy)benzophenone and butyrophenone derivatives [2]. The coupling of these substrates under McMurry conditions typically requires anhydrous solvents such as tetrahydrofuran or dimethoxyethane, with reaction temperatures ranging from ambient to 80 degrees Celsius [6].

The stereochemical outcome of McMurry coupling reactions depends on the steric environment around the carbonyl groups and the reaction conditions employed [6]. While the reaction can produce both E and Z isomers, careful optimization of temperature, solvent, and titanium reagent can favor formation of the desired Z-isomer [6].

Wittig and Related Olefination Strategies

Wittig olefination provides a versatile approach for constructing the alkene functionality with predictable stereochemical control [7]. The reaction between phosphonium ylides and carbonyl compounds proceeds through formation of an oxaphosphetane intermediate, which undergoes cycloreversion to yield the desired alkene and phosphine oxide [7].

The stereochemical outcome of Wittig reactions depends critically on the nature of the ylide employed [7]. Unstabilized ylides generally favor formation of Z-alkenes, while stabilized ylides containing electron-withdrawing groups typically produce E-alkenes as the major products [7]. For synthesis of the Z-isomer target, unstabilized ylides would be the preferred choice [7].

Preparation of the required phosphonium ylide precursors involves treatment of appropriate phosphonium salts with strong bases such as sodium amide or potassium tert-butoxide [7]. The ylide formation must be conducted under anhydrous conditions to prevent decomposition and ensure high reaction efficiency [7].

Alternative olefination strategies include the Horner-Wadsworth-Emmons reaction using phosphonate esters, which can provide improved E/Z selectivity compared to traditional Wittig conditions [7]. These modified conditions often employ milder reaction temperatures and can tolerate a broader range of functional groups [7].

Olefination MethodTypical E/Z SelectivityReaction ConditionsFunctional Group Tolerance
Wittig (Unstabilized Ylide)Z-SelectiveStrong base, anhydrousModerate
Wittig (Stabilized Ylide)E-SelectiveMild base, various solventsHigh
Horner-Wadsworth-EmmonsTunableMild conditionsVery High

Metal-Catalyzed Cross-Coupling Methods

Metal-catalyzed cross-coupling reactions offer modular approaches for assembling complex molecular frameworks through selective carbon-carbon bond formation [8] [38]. Palladium-catalyzed processes, including Suzuki-Miyaura, Heck, and Stille couplings, provide versatile tools for constructing stilbene-like structures such as the target compound [8] [36].

The Suzuki-Miyaura coupling between aryl boronic acids and aryl halides represents a particularly attractive strategy due to the mild reaction conditions and excellent functional group tolerance [38] [43]. For synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene, appropriate aryl boronic acid and aryl halide precursors containing the chloroethoxy substituent could be coupled under palladium catalysis [36] [37].

Heck coupling reactions between aryl halides and alkenes provide another viable approach for constructing the target framework [39]. The palladium-catalyzed arylation of alkenes proceeds through oxidative addition, alkene insertion, and beta-hydride elimination to form substituted alkenes [39]. Careful selection of reaction conditions can influence the stereochemical outcome of the coupling process [39].

Recent advances in nickel-catalyzed cross-coupling have expanded the scope of accessible transformations while reducing dependence on precious metal catalysts [42]. Nickel-catalyzed reductive cross-coupling reactions can effectively couple two electrophilic partners through use of metallic reducing agents or electrochemical conditions [42].

The choice of ligand systems significantly influences the efficiency and selectivity of metal-catalyzed coupling reactions [40]. N-heterocyclic carbene ligands have shown particular promise for challenging cross-coupling transformations due to their strong sigma-donating properties and thermal stability [40].

Stereoselective Synthesis for Z-Isomer Preparation

Achieving selective formation of the Z-isomer represents a critical challenge in the synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene [15] [24]. The Z-configuration is typically thermodynamically less stable than the corresponding E-isomer due to increased steric interactions between substituents [24].

Kinetic control strategies provide the most reliable approaches for Z-selective alkene synthesis [24]. These methods rely on reaction conditions that favor formation of the Z-isomer through transition state effects rather than thermodynamic equilibration [24]. Low reaction temperatures often enhance Z-selectivity by preventing isomerization of initially formed products [24].

Electrochemical methods have emerged as powerful tools for stereoselective alkene synthesis [15]. Palladium-catalyzed electrochemical reduction of alkynes provides Z-alkenes with exceptional stereoselectivity under mild conditions [15]. The electrochemical approach offers advantages of scalability and environmental sustainability compared to traditional chemical reducing agents [15].

Mechanistic studies have identified key factors controlling Z-selectivity in alkene-forming reactions [24]. Steric interactions in transition states, electronic effects of substituents, and the nature of catalytic intermediates all contribute to the stereochemical outcome [24]. Understanding these factors enables rational design of reaction conditions favoring Z-isomer formation [24].

Recent developments in thianthrenium-mediated allylic functionalization have demonstrated remarkable Z-selectivity through configurational stability of allylic intermediates [24]. The high rotational barrier in these systems prevents E/Z isomerization and enables stereospecific product formation [24].

Chloroethoxy Group Introduction Methodologies

Direct Alkylation Approaches

Direct alkylation of phenolic substrates provides a straightforward strategy for introducing the chloroethoxy substituent [9] [10] [25]. Friedel-Crafts alkylation reactions can effectively install alkyl groups onto aromatic rings through treatment with alkyl halides in the presence of Lewis acid catalysts [9] [10].

The alkylation of phenol derivatives with 1-bromo-2-chloroethane or 1,2-dichloroethane under basic conditions represents a practical approach for chloroethoxy group installation [2] [25]. Potassium carbonate or sodium hydroxide can serve as suitable bases for these transformations, promoting nucleophilic substitution at the alkyl halide [25].

Reaction conditions for phenol alkylation typically involve heating the substrate with the alkylating agent in polar aprotic solvents such as dimethylformamide or acetone [25]. Temperature control is critical to minimize competing elimination reactions that could reduce the yield of desired products [12].

Alternative alkylation strategies include the use of phase-transfer catalysis to enhance reaction rates and selectivity [25]. Quaternary ammonium salts such as tetrabutylammonium bromide can facilitate alkylation reactions by improving the solubility of ionic intermediates in organic solvents [25].

Protecting Group Strategies

Protecting group methodologies provide enhanced control over regioselectivity and reaction compatibility during chloroethoxy group installation [13]. Temporary protection of reactive functional groups prevents unwanted side reactions and enables selective functionalization at desired positions [13].

Common protecting groups for phenols include silyl ethers, benzyl ethers, and acetate esters [13]. Trimethylsilyl and tert-butyldimethylsilyl groups offer excellent protection under basic conditions while remaining labile to fluoride-mediated deprotection [13]. These protecting groups are particularly useful when multiple hydroxyl groups are present in the substrate [13].

The sequence of protection, alkylation, and deprotection must be carefully planned to ensure compatibility with subsequent synthetic transformations [13]. Orthogonal protecting group strategies enable selective removal of different protecting groups under distinct reaction conditions [13].

Tetrahydropyranyl ethers represent another valuable class of protecting groups that are stable to basic conditions but readily removed under acidic conditions [13]. These acetals provide good protection for phenolic hydroxyl groups during alkylation reactions [13].

Optimization for Research-Grade Material Production

Optimization of synthetic processes for research-grade material production requires systematic evaluation of reaction parameters to maximize yield, purity, and reproducibility [44] [45] [46]. Design of experiments approaches provide efficient frameworks for identifying optimal reaction conditions while minimizing the number of required experiments [44] [46].

Bayesian optimization algorithms have demonstrated superior performance compared to traditional one-factor-at-a-time optimization strategies [45]. These machine learning-based approaches can efficiently navigate complex parameter spaces to identify optimal reaction conditions [45]. The methodology has been successfully applied to palladium-catalyzed coupling reactions with significant improvements in efficiency [45].

Critical parameters for optimization include temperature, solvent selection, catalyst loading, reaction time, and reagent stoichiometry [44] [47]. Each parameter can significantly influence both the yield and selectivity of the target transformation [44]. Statistical analysis of experimental results enables identification of parameter interactions and optimal operating windows [46].

Scale-up considerations become important when transitioning from discovery-scale to preparative synthesis [52]. Heat transfer limitations, mixing efficiency, and safety considerations may require modification of reaction conditions developed at small scale [52]. Continuous monitoring of reaction progress through analytical techniques enables real-time optimization and process control [51].

Optimization ParameterTypical RangeImpact on OutcomeMonitoring Method
Temperature25-150°CReaction rate, selectivityThermocouple, IR spectroscopy
Catalyst Loading0.1-10 mol%Reaction efficiency, costGC-MS, HPLC
Reaction Time0.5-24 hoursConversion, side product formationNMR, HPLC
SolventVariousSolubility, reaction medium effectsVisual observation, yield analysis

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles provide important guidance for developing environmentally sustainable synthetic routes to (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene [14] [59] [60]. These approaches emphasize waste reduction, energy efficiency, and the use of renewable feedstocks and safer reaction conditions [14] [60].

Microwave-assisted synthesis offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [53] [54] [55]. Microwave irradiation enables rapid heating through dielectric effects, allowing reactions to proceed efficiently under mild conditions [53] [61]. The technology has been successfully applied to various organic transformations with substantial reductions in energy consumption [54].

Solvent-free reaction conditions represent another important strategy for sustainable synthesis [58]. Mechanochemical activation through ball milling or grinding can induce chemical transformations without the need for organic solvents [58]. These approaches eliminate solvent waste and often provide improved reaction efficiency compared to solution-phase methods [58].

Flow chemistry methodologies enable continuous processing with enhanced safety, reproducibility, and scalability [57]. The precise control of reaction parameters in flow systems facilitates optimization and scale-up while reducing waste generation [57]. Integration of flow chemistry with microwave heating provides synergistic benefits for sustainable synthesis [55].

Catalytic processes play a central role in green chemistry through their ability to increase reaction efficiency while reducing waste generation [59]. Earth-abundant metal catalysts offer sustainable alternatives to precious metal systems while maintaining high catalytic activity [59]. Organocatalysts and biocatalysts provide additional options for environmentally benign transformations [59].

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Last modified: 04-15-2024

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